10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid
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Overview
Description
10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid typically involves multiple steps, including the formation of the oxirane ring and the introduction of the hydroxyl group. One common method involves the epoxidation of an appropriate precursor, followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and the oxirane ring.
Substitution: The hydroxyl group and the oxirane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols or alkanes.
Scientific Research Applications
10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring and hydroxyl group are key functional groups that enable the compound to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
10-hydroxy-10-[3-(oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid: This compound shares a similar structure but may have different functional groups or stereochemistry.
11,12-epoxy-20-hydroxy-(5Z,8Z,14Z)-icosatrienoate: Another compound with an oxirane ring and multiple double bonds, used in similar research contexts.
Uniqueness
10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties
Properties
CAS No. |
140914-11-0 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
10-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-8-11-14-17(21)20-18(24-20)15-12-9-6-5-7-10-13-16-19(22)23/h5,7,9,11-12,14,17-18,20-21H,2-4,6,8,10,13,15-16H2,1H3,(H,22,23) |
InChI Key |
HZHLUOTUKCWBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C1C(O1)CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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